molecular formula C18H25NO2 B1671275 Endochin CAS No. 354155-51-4

Endochin

Cat. No.: B1671275
CAS No.: 354155-51-4
M. Wt: 287.4 g/mol
InChI Key: BCZRFDKLLBFOHJ-UHFFFAOYSA-N
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Description

Endochin is an organic compound with the molecular formula C18H25NO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a heptyl group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Endochin can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Endochin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Endochin has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Endochin involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Heptyl-4-hydroxyquinoline: Lacks the methoxy and methyl groups.

    4-Hydroxy-7-methoxyquinoline: Lacks the heptyl and methyl groups.

    2-Methylquinoline: Lacks the heptyl, hydroxy, and methoxy groups.

Uniqueness

Endochin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

354155-51-4

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20)

InChI Key

BCZRFDKLLBFOHJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C

Canonical SMILES

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C

Appearance

Solid powder

Key on ui other cas no.

4939-34-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline
WR 7295
WR-7295

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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